2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-[(3-bromophenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines and hydroxylamines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines and hydroxylamines.
Scientific Research Applications
2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromophenyl)amino]ethyl dimethylamine
- 2-Amino-N-(3-bromophenyl)benzamide
- Methyl 3-bromophenylacetate
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of bromophenyl and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or both of these functional groups .
Properties
Molecular Formula |
C15H13BrN4O4 |
---|---|
Molecular Weight |
393.19 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13BrN4O4/c16-11-2-1-3-12(7-11)17-9-15(22)19-18-8-10-6-13(20(23)24)4-5-14(10)21/h1-8,17,21H,9H2,(H,19,22)/b18-8+ |
InChI Key |
KWYNTNDIKASWFI-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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